molecular formula C5H9FO B2832655 (2-Fluoro-1-methylcyclopropyl)methanol CAS No. 1909319-13-6

(2-Fluoro-1-methylcyclopropyl)methanol

Cat. No.: B2832655
CAS No.: 1909319-13-6
M. Wt: 104.124
InChI Key: QQLNZMXSAYQRER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-1-methylcyclopropyl)methanol” consists of a three-membered cyclopropyl ring with a fluorine atom and a methyl group attached to one of the carbon atoms. The other carbon atom is attached to a hydroxyl group, forming the alcohol part of the molecule.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Microwave Spectroscopy

A study explored the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations. The research found that certain cyclopropylmethanol derivatives prefer conformations stabilized by internal hydrogen bonds. Specifically, the studied compound demonstrated a unique conformer where an internal hydrogen bond formed between the fluorine atom and the hydroxyl group's hydrogen atom, making it significantly more stable than other forms. This conformational preference was attributed to electrostatic interactions between the O–H and C–F bond dipoles (Møllendal, Leonov, & Meijere, 2004).

Synthesis and Application of Fluorinated Cyclopropanes

Another study focused on the synthesis of enantiopure monofluorinated phenylcyclopropanes, employing lipase-catalyzed kinetic resolution. This work demonstrated the efficient creation of these compounds, which could have implications in the development of new pharmaceuticals or materials due to the unique properties imparted by the fluorinated cyclopropane motif (Rosen & Haufe, 2002).

Methanol-Based Biotechnological Applications

Research into methanol-based industrial biotechnology highlighted the potential of methylotrophic bacteria to utilize methanol, a simple carbon source, for the production of single-cell protein and other fine chemicals. This study underscores the advancements in understanding methylotrophic metabolism and genetic engineering, paving the way for economically viable bioprocesses that leverage methanol (Schrader et al., 2009).

Methanol as a Building Block for Chemical Synthesis

The utilization of methanol as a hydrogen source and C1 synthon for organic synthesis was explored in a study that developed a method for selective N-methylation of amines using methanol. This research demonstrates methanol's versatility as a sustainable and cost-effective feedstock for chemical synthesis, highlighting its potential in the production of pharmaceuticals and other valuable chemicals (Sarki et al., 2021).

Overview of Methanol Production and Applications

An overview of methanol production processes and applications discussed methanol's role as a key building block in the chemical industry, including its use in creating more complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol was highlighted as a method for reducing CO2 emissions and utilizing methanol as an energy carrier for hydrogen storage, showcasing the wide range of methanol's applications in sustainable energy and chemical production (Dalena et al., 2018).

Safety and Hazards

The safety and hazards associated with “(2-Fluoro-1-methylcyclopropyl)methanol” are not specified in the sources I found . As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

Properties

IUPAC Name

(2-fluoro-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLNZMXSAYQRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-13-6
Record name (2-fluoro-1-methylcyclopropyl)methanol
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